![molecular formula C6H11NO2 B6232338 {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2170372-31-1](/img/no-structure.png)

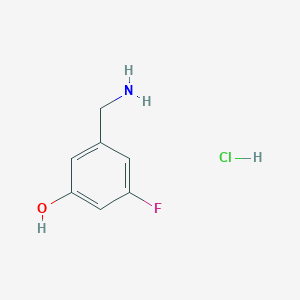

{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol” is a chemical compound with the molecular weight of 143.19 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Applications De Recherche Scientifique

4-AOBCH has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as amino alcohols, amines, and amides. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Furthermore, 4-AOBCH has been used in the study of biological systems, such as enzymes, receptors, and transporters.

Mécanisme D'action

The mechanism of action of 4-AOBCH is not well understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes and receptors, as well as a substrate for transporters. It is also believed that 4-AOBCH can interact with other molecules, such as proteins, nucleic acids, and lipids, to modulate their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-AOBCH are not well understood. However, it is believed that the compound can modulate the activity of enzymes, receptors, and transporters, as well as interact with other molecules to alter their activity. In addition, 4-AOBCH has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-AOBCH in lab experiments include its low cost and its availability in a variety of forms. Furthermore, 4-AOBCH is relatively stable and can be stored for long periods of time. The main limitation of using 4-AOBCH in lab experiments is that its mechanism of action is not well understood, which can limit the scope of the experiments.

Orientations Futures

The future directions for 4-AOBCH research include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be done to explore the potential therapeutic applications of 4-AOBCH, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research should be done to explore the potential of using 4-AOBCH in the synthesis of other compounds, such as polymers and pharmaceuticals.

Méthodes De Synthèse

4-AOBCH can be synthesized through a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a diamine. This reaction can be catalyzed by a variety of acids, such as acetic acid and hydrochloric acid. Other methods for the synthesis of 4-AOBCH include the Gabriel synthesis, the Mannich reaction, and the Knoevenagel condensation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves the conversion of a bicyclic compound to an amino alcohol through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Ethylene oxide", "Ammonia", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Cyclohexene is reacted with ethylene oxide in the presence of a catalyst to form 4,5-epoxybicyclo[2.1.1]hexane.", "The epoxy group is then opened using ammonia to form 4-amino-bicyclo[2.1.1]hexane.", "Formaldehyde is then added to the amino group to form a Schiff base.", "Sodium borohydride is used to reduce the Schiff base to form the corresponding amine.", "The amine is then reacted with ethylene oxide to form {4-amino-2-oxabicyclo[2.1.1]hexan-1-amine}.", "The amine is then converted to the corresponding alcohol by reacting it with formaldehyde and sodium borohydride.", "The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt.", "The salt is then neutralized with sodium hydroxide and the resulting product is isolated using methanol." ] } | |

Numéro CAS |

2170372-31-1 |

Formule moléculaire |

C6H11NO2 |

Poids moléculaire |

129.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.